2-(1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-YL)-2-methylpropanoic acid
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Overview
Description
The compound appears to contain a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Scientific Research Applications
Peptide Synthesis
AT29341 is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butoxycarbonyl (Boc) group in AT29341 serves as a protective group for amino acids during peptide synthesis. This protection is crucial to prevent unwanted reactions that may occur due to the reactivity of amino acids’ side chains during the synthesis process .
Drug Development
The compound’s structure makes it suitable for use as a linker in the development of proteolysis targeting chimeras (PROTACs). PROTACs are a novel class of drugs that target proteins for degradation. AT29341 provides a rigid structure necessary for linking the protein-targeting molecule with the ubiquitin ligase recruiting moiety .
Molecular Photoswitches
AT29341 can be modified to create molecular photoswitches, which are compounds that change their structure in response to light. These switches have potential applications in developing photoactive peptides, which could lead to new smart drugs and materials sensitive to light .
Antibody-Drug Conjugates (ADCs)
The compound is a potential candidate for creating antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. AT29341 could be used as a linker that releases the drug upon reaching the target .
Organic Synthesis
In organic synthesis, AT29341 can act as a building block for complex molecules. Its reactive groups allow for multiple functionalization steps, which is essential in the synthesis of diverse organic compounds .
Photoinitiators for Polymer Crosslinking
AT29341’s related compounds have been used as photoinitiators in polymer crosslinking. These photoinitiators help in the curing process of polymers when exposed to UV radiation, which is vital in the manufacturing of coatings and adhesives .
Fluorescent Probes
The structural features of AT29341 make it a potential scaffold for designing fluorescent probes. These probes can be used in various fields, including bioimaging and diagnostics, to detect the presence of specific ions or molecules .
Safety And Hazards
properties
IUPAC Name |
2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-7-6-13(18,8-14)12(4,5)9(15)16/h18H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYYIXBYMDUZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C)(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-methylpropanoic acid |
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